molecular formula C11H12N2O B1329376 2-Pyrazolin-5-one, 1-benzyl-3-methyl- CAS No. 946-23-6

2-Pyrazolin-5-one, 1-benzyl-3-methyl-

Cat. No. B1329376
CAS RN: 946-23-6
M. Wt: 188.23 g/mol
InChI Key: MEDQPHZEAUFCTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyrazole derivatives, including those related to 1-benzyl-3-methyl-2-pyrazolin-5-one, has been a subject of interest in recent research. For instance, a novel pyrazole derivative was synthesized and characterized by a range of spectroscopic techniques, and its structure was confirmed by single-crystal X-ray diffraction . Another study reported the synthesis of 1-phenyl-3-methyl-pyrazol-5-one derivatives through a reaction involving substituted-benzaldimine and 1-phenyl-3-methyl-pyrazol-5-one in the presence of potassium hydroxide . These syntheses often involve multi-step reactions and the use of various reagents to achieve the desired pyrazole scaffolds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods and X-ray crystallography. For example, the crystal structure of a pyrazole derivative revealed a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . The molecular geometries and electronic structures can be optimized and calculated using ab-initio methods, such as HF and DFT/B3LYP functional, to compare with experimental data . The crystal structures of pyrazolone-enamine transition metal complexes were also determined, showing various coordination modes and hydrogen bonding interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including tautomeric reactions, as seen in the synthesis of pyrazolone-enamine ligands . The reactivity of these compounds can lead to the formation of novel scaffolds for drug discovery, as demonstrated by the synthesis of hybrids of beta-D-glucose with pyrazole derivatives . Additionally, the reactions of isatoic anhydride with anions of pyrazol-5-ones resulted in the synthesis of pyrazolo[5,1-b]quinazolin-9-ones, showcasing the nucleophilic attack of the anion .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The intermolecular hydrogen bonds, π-π stacking interactions, and other non-covalent interactions contribute to the stability and self-assembly of these compounds . The thermal decomposition of these compounds can be studied using thermogravimetric analysis . The synthesized compounds often exhibit interesting properties such as antimicrobial activities and anticancer activities . Nonlinear optical properties based on polarizability and hyperpolarizability values have also been discussed .

Relevant Case Studies

Several studies have explored the potential applications of pyrazole derivatives. For instance, the antimicrobial activities of novel pyrazole derivatives were evaluated, indicating their potential as antimicrobial agents . The anticancer activities of pyrazolone-enamine transition metal complexes were investigated, with some complexes showing the ability to inhibit the proliferation of human breast cancer cells . Another study described a potent diuretic and antihypertensive agent from the pyrazolin-5-one class .

Scientific Research Applications

  • Green Chemistry Applications

    • The synthesis of Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines can be achieved using 3-methyl-2-pyrazolin-5-ones in a solvent-free, environmentally friendly process. This method highlights the role of 2-pyrazolin-5-one derivatives in green chemistry and sustainable synthesis practices (Al-Matar et al., 2010).
  • Chemical Synthesis and Reactions

    • 3-Methyl-2-pyrazolin-5-one, a variant of 2-pyrazolin-5-one, exhibits reactivity with acrylonitrile and other compounds, leading to various derivatives with potential chemical applications. This shows the versatility of 2-pyrazolin-5-ones in chemical reactions and synthesis (Elnagdi & Ohta, 1973).
  • Medicinal Chemistry

    • Novel benzimidazole-pyrazoline hybrid molecules, derived from 2-pyrazolin-5-ones, have been synthesized and evaluated for their anti-diabetic potential, demonstrating the application of these compounds in drug discovery and medicinal chemistry (Ibraheem et al., 2020).
  • Biological and Pharmacological Studies

    • The synthesis and evaluation of thiazolyl–pyrazolone derivatives, utilizing 3-methyl-1-thiocarbamoyl-2-pyrazolin-5-one, demonstrate their potential antioxidant activity. This underscores the significance of 2-pyrazolin-5-one derivatives in biological research and pharmacology (Gaffer et al., 2017).
  • Material Science and Corrosion Inhibition

    • Pyrazole derivatives, including those related to 2-pyrazolin-5-ones, have been studied as corrosion inhibitors for steel in acidic environments, indicating their utility in material science and industrial applications (Herrag et al., 2007).
  • Neuroprotective and Therapeutic Potential

    • 3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), has been used to treat ischemic-hypoxic brain damage in neonatal rats, highlighting its potential as a neuroprotective agent and therapeutic candidate for neonatal hypoxic-ischemic encephalopathy (Ikeda et al., 2002).
  • Anticonvulsant Activity

    • Research on prop-2-eneamido and 1-acetyl-pyrazolin derivatives of aminobenzothiazole, which include 2-pyrazolin-5-one derivatives, demonstrates their potential as anticonvulsant agents. This highlights the significance of these compounds in neurological disorder treatments (Amnerkar & Bhusari, 2010).

properties

IUPAC Name

2-benzyl-5-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-9-7-11(14)13(12-9)8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDQPHZEAUFCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241547
Record name 2-Pyrazolin-5-one, 1-benzyl-3-methyl-
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Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrazolin-5-one, 1-benzyl-3-methyl-

CAS RN

946-23-6
Record name 1-Benzyl-3-methyl-5-pyrazolone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-methyl-2-pyrazolin-5-one
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Record name 2-Pyrazolin-5-one, 1-benzyl-3-methyl-
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Record name 2-benzyl-2,4-dihydro-5-methyl-3H-pyrazol-3-one
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